molecular formula C19H18ClN3O3 B6586194 N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide CAS No. 1251686-56-2

N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide

Número de catálogo B6586194
Número CAS: 1251686-56-2
Peso molecular: 371.8 g/mol
Clave InChI: SLQDRTOASPATKB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide (hereafter referred to as CMIMF) is a synthetic molecule belonging to a class of compounds known as indole-3-carboxamides. It is a small molecule inhibitor of the enzyme glycogen synthase kinase 3 (GSK-3), which is involved in the regulation of multiple physiological processes. CMIMF has been studied for its potential therapeutic applications in a range of diseases, including diabetes, cancer, and neurological disorders.

Aplicaciones Científicas De Investigación

CMIMF has been studied for its potential therapeutic applications in a range of diseases, including diabetes, cancer, and neurological disorders. In particular, CMIMF has been studied for its potential to improve glycemic control in type 2 diabetes, to inhibit the growth of cancer cells, and to reduce symptoms of neurological disorders, such as Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of CMIMF is believed to be related to its ability to inhibit N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide, an enzyme involved in the regulation of multiple physiological processes. By inhibiting N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide, CMIMF can modulate various signaling pathways, leading to the desired therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMIMF have been studied in both in vitro and in vivo systems. In vitro studies have revealed that CMIMF can inhibit N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide activity, leading to the activation of downstream signaling pathways and the modulation of gene expression. In vivo studies have demonstrated that CMIMF can improve glycemic control in type 2 diabetes, inhibit the growth of cancer cells, and reduce symptoms of neurological disorders, such as Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using CMIMF in laboratory experiments include its low cost, its easy synthesis, and its ability to inhibit N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide. The main limitation of using CMIMF in laboratory experiments is its lack of selectivity for N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide, which may lead to the inhibition of other enzymes and the unintended modulation of other signaling pathways.

Direcciones Futuras

In the future, CMIMF may be used to develop novel therapeutics for a range of diseases, including diabetes, cancer, and neurological disorders. Additionally, further research is needed to determine the selectivity of CMIMF for N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide, as well as its potential to modulate other signaling pathways. Finally, further studies are needed to evaluate the safety and efficacy of CMIMF in clinical trials.

Métodos De Síntesis

CMIMF can be synthesized via a two-step process. The first step involves the condensation of 3-chloro-4-methoxyphenylacetic acid with 1-(1H-indol-3-yl)-N-methylformamide, in the presence of dicyclohexylcarbodiimide (DCC) as a catalyst. The second step involves the reaction of the resulting product with acetic anhydride in the presence of a base, such as sodium hydroxide.

Propiedades

IUPAC Name

N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-N-methyl-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-23(19(25)14-10-21-16-6-4-3-5-13(14)16)11-18(24)22-12-7-8-17(26-2)15(20)9-12/h3-10,21H,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQDRTOASPATKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=C(C=C1)OC)Cl)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.